molecular formula C24H20N2O3S2 B2755098 S-(2-phenyl-4-tosyl-1H-imidazol-5-yl) 4-methylbenzothioate CAS No. 324050-23-9

S-(2-phenyl-4-tosyl-1H-imidazol-5-yl) 4-methylbenzothioate

Cat. No.: B2755098
CAS No.: 324050-23-9
M. Wt: 448.56
InChI Key: MWAFWDSRCAVCKO-UHFFFAOYSA-N
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Description

S-(2-phenyl-4-tosyl-1H-imidazol-5-yl) 4-methylbenzothioate: is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their versatility and wide range of applications in various fields such as medicine, agriculture, and industry .

Scientific Research Applications

Chemistry: In chemistry, S-(2-phenyl-4-tosyl-1H-imidazol-5-yl) 4-methylbenzothioate is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown promise in biological studies due to its potential antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents targeting specific biological pathways .

Medicine: In medicine, this compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a valuable candidate for drug development .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the biological target they interact with. For example, some imidazole derivatives show antioxidant potential .

Safety and Hazards

The safety and hazards of imidazole compounds can vary widely depending on their specific structure. It’s always important to refer to the specific safety data sheet of the compound for accurate information .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole compounds makes them a promising area for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-phenyl-4-tosyl-1H-imidazol-5-yl) 4-methylbenzothioate typically involves multi-step reactions. One common method includes the condensation of 2-phenyl-4-tosyl-1H-imidazole-5-carbaldehyde with 4-methylbenzenethiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified using column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: S-(2-phenyl-4-tosyl-1H-imidazol-5-yl) 4-methylbenzothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, alcohols, acetone.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

S-[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl] 4-methylbenzenecarbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S2/c1-16-8-12-19(13-9-16)24(27)30-22-23(26-21(25-22)18-6-4-3-5-7-18)31(28,29)20-14-10-17(2)11-15-20/h3-15H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAFWDSRCAVCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)SC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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